molecular formula C15H13N5O B2446780 N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034519-33-8

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2446780
CAS RN: 2034519-33-8
M. Wt: 279.303
InChI Key: ZSEVSHLMSFVKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide” is a compound that falls under the category of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific molecular structure of “this compound” is not detailed in the available literature.

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinoxaline derivatives, including N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide, often involves innovative methodologies for forming complex structures that could serve as potential therapeutic agents or materials. For example, the synthesis of N-pyridin-2-ylmethyl and N-quinolin-2-ylmethyl substituted ethane-1,2-diamines demonstrates the creation of compounds with multiple nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds could be used for targeted delivery of therapeutic agents to biological sites such as tumors (Yang et al., 2017).

Potential Therapeutic Applications

Research into quinoxaline derivatives extends into pharmacological evaluations, where these compounds are investigated for their therapeutic potential. For instance, quinoxalin-2-carboxamides have been studied for their potential as serotonin type-3 (5-HT3) receptor antagonists, indicating possible applications in managing conditions such as depression and anxiety (Mahesh et al., 2011). Another study focused on the synthesis and in vitro antibacterial evaluation of novel 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, showcasing the antibacterial potential of these compounds (Afrough et al., 2019).

Materials Science Applications

In the realm of materials science, carboxamide derivatives, including those based on quinoxaline, have been investigated for their role as corrosion inhibitors for metal protection in aggressive environments such as hydrochloric acid solutions. This research underscores the potential of quinoxaline derivatives in industrial applications for extending the life of metals in corrosive conditions (Erami et al., 2019).

Mechanism of Action

Target of Action

N-(2-(pyrimidin-5-yl)ethyl)quinoxaline-2-carboxamide is a novel compound with potential biological activities . The primary target of this compound is the collagen prolyl 4-hydroxylase , an enzyme that plays a crucial role in the formation of collagen, the main structural protein in the extracellular space in various connective tissues.

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the production of collagen, thereby affecting the fibrotic process. The exact molecular interactions between the compound and its target are still under investigation.

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, which is a key component of the extracellular matrix and plays a vital role in tissue repair and fibrosis. The downstream effects of this inhibition could potentially include a reduction in fibrosis and improved tissue health.

Result of Action

The primary result of the action of this compound is the inhibition of collagen production . This leads to a decrease in fibrosis, a condition characterized by the excessive accumulation of collagen, leading to the hardening and scarring of tissues. Therefore, this compound could potentially be used as an anti-fibrotic agent .

properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(18-6-5-11-7-16-10-17-8-11)14-9-19-12-3-1-2-4-13(12)20-14/h1-4,7-10H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEVSHLMSFVKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.